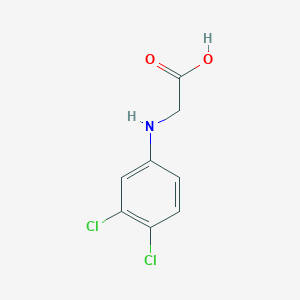

N-(3,4-dichlorophenyl)glycine

Description

Contextualizing N-(3,4-dichlorophenyl)glycine within the Landscape of N-Arylated Glycine (B1666218) Derivatives Research

N-arylated glycine derivatives represent a significant class of compounds in medicinal chemistry. nih.gov These molecules are structurally characterized by an aryl group attached to the nitrogen atom of a glycine scaffold. This structural motif is of great interest due to the diverse biological activities exhibited by these compounds. nih.govnsf.gov The synthesis and functionalization of N-aryl glycine derivatives are active areas of research, with scientists continuously developing novel methods to create these molecules and explore their potential applications. nih.govnsf.govacs.org

Recent advancements have focused on developing efficient and environmentally friendly synthesis methods. For instance, copper-catalyzed cross-dehydrogenative coupling reactions and photoredox-mediated processes have emerged as powerful tools for creating new N-aryl glycine derivatives. nih.govnih.gov These methods allow for the introduction of various functional groups, leading to a wide array of compounds with potential therapeutic applications. acs.orgnih.gov The ability to modify the structure of N-aryl glycine derivatives, such as through Cα-functionalization, further expands the chemical space available for drug discovery and development. nsf.govresearchgate.net

Significance of the Dichlorophenyl Moiety in Biologically Active Molecules

The presence of a dichlorophenyl group in a molecule can significantly influence its biological activity. Dichlorophenyl compounds are a class of organochlorine molecules that have demonstrated considerable importance across various chemical and industrial fields. The two chlorine atoms on the phenyl ring create distinct electronic and steric properties that impact the molecule's reactivity and biological interactions.

Specifically, the dichlorophenyl moiety is a common feature in many biologically active compounds, particularly in the agrochemical and pharmaceutical industries. For example, compounds containing this group have been investigated for their antifungal, antitubercular, and antiproliferative activities. tandfonline.commdpi.comsioc-journal.cn The chlorine atoms can increase the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, and also provide sites for further chemical modifications. This dual functionality makes dichlorophenyl-containing compounds valuable building blocks in the design and synthesis of new therapeutic and agricultural agents. Research has shown that the inclusion of a dichlorophenyl group can lead to enhanced stability and target selectivity, which are highly desirable properties for both drugs and pesticides.

Overview of Glycine Derivative Roles in Pharmaceutical and Agrochemical Development

Glycine, the simplest amino acid, and its derivatives are fundamental building blocks in the development of a wide range of products for the pharmaceutical and agrochemical sectors. ontosight.ai These compounds are versatile and can be chemically modified to create molecules with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai

In the pharmaceutical industry, glycine derivatives are integral to the synthesis of various drugs. Their unique structures can be tailored to interact with specific biological targets like enzymes and receptors, making them valuable candidates for drug development. ontosight.ai For example, modified amino acids have been explored for their potential as analgesics and for treating neurodegenerative diseases. ontosight.aiontosight.ai

In the agrochemical field, glycine derivatives have been utilized in the creation of herbicides. chemsrc.com The ability to introduce different functional groups onto the glycine backbone allows for the development of compounds with specific herbicidal activities. chemsrc.com The continuous exploration of glycine derivatives opens up new possibilities for creating more effective and sustainable solutions in both medicine and agriculture. zenodo.org

Research Imperatives and Scope for Comprehensive Investigation of this compound

The unique structural features of this compound, combining a glycine core with a dichlorophenyl moiety, present a compelling case for in-depth scientific investigation. Research into this compound has touched upon its potential biological activities, including its capacity to act as an inhibitor or modulator of certain enzymes and receptors. ontosight.ai

The synthesis of this compound typically involves the reaction of glycine with 3,4-dichloroaniline (B118046). ontosight.ai Further exploration of its synthetic pathways and chemical reactivity could lead to the development of novel analogues with enhanced biological profiles. A thorough investigation of its structure-activity relationships is crucial to unlock its full potential in medicinal and agricultural chemistry. Given the established roles of both glycine derivatives and dichlorophenyl compounds, a comprehensive study of this compound is warranted to determine its specific applications and contribute to the advancement of chemical and biomedical sciences.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H7Cl2NO2 | ontosight.aichemscene.com |

| Molecular Weight | 220.05 g/mol | chemscene.com |

| CAS Number | 65051-17-4 | chemscene.comguidechem.com |

| Synonyms | 2-(3,4-dichloroanilino)acetic acid, 2-((3,4-Dichlorophenyl)amino)acetic acid, [(3,4-DICHLOROPHENYL)AMINO]ACETIC ACID | ontosight.ai |

| Predicted pKa | 3.75±0.40 | guidechem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichloroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c9-6-2-1-5(3-7(6)10)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWWOXQXCLAUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325847 | |

| Record name | N-(3,4-dichlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65051-17-4 | |

| Record name | 65051-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3,4-dichlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Development for N 3,4 Dichlorophenyl Glycine

Established Synthetic Pathways for N-Arylated Glycines

Traditional methods for the synthesis of N-arylated glycines, including N-(3,4-dichlorophenyl)glycine, have primarily relied on nucleophilic aromatic substitution and amidation strategies. These foundational techniques remain relevant in many synthetic applications.

Nucleophilic Aromatic Substitution Approaches on Halogenated Arenes

Nucleophilic aromatic substitution (SNAr) is a classical and direct method for the formation of N-aryl bonds. This reaction typically involves the displacement of a halide from an activated aromatic ring by a nucleophile. For the synthesis of this compound, this would involve the reaction of a 3,4-dihalogenated benzene (B151609) derivative with glycine (B1666218) or a glycine equivalent.

The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for activating the ring towards nucleophilic attack. libretexts.org The two chlorine atoms in a 3,4-dichlorinated aromatic precursor are electron-withdrawing and can facilitate this reaction, albeit under potentially forcing conditions such as high temperatures or the use of a strong base. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

A general representation of this approach for this compound is the reaction of 3,4-dichlorofluorobenzene or 1,2,4-trichlorobenzene (B33124) with a glycine ester in the presence of a base. The choice of the leaving group is important, with fluoride (B91410) being the most reactive in SNAr reactions, followed by chloride. masterorganicchemistry.com

Table 1: Comparison of Leaving Groups in Nucleophilic Aromatic Substitution

| Leaving Group | Reactivity |

| F | Highest |

| Cl | High |

| Br | Moderate |

| I | Low |

While conceptually straightforward, the SNAr approach for synthesizing this compound may require optimization of reaction conditions to achieve good yields and minimize side reactions.

Amidation and Acylation Strategies for Glycine Derivatives

Amidation and acylation strategies offer an alternative and often milder route to N-aryl glycines. A notable example is the one-pot, two-step synthesis from 2-chloro-N-aryl acetamides. This method involves the intermolecular cyclization of a 2-chloro-N-(3,4-dichlorophenyl)acetamide in the presence of a copper catalyst and a base to form a 1,4-diarylpiperazine-2,5-dione intermediate. This intermediate is then cleaved with an ethanolic base to yield the desired this compound. nih.gov

This approach is advantageous due to its operational simplicity and the ready availability of the starting materials. The reaction tolerates a range of substituents on the aromatic ring, making it a versatile method for preparing various N-aryl glycine derivatives. nih.gov

Another established strategy involves the condensation of a substituted aniline (B41778) with glyoxylic acid to form an imine, which is then reduced to the corresponding N-aryl glycine. This reductive amination pathway is a robust and widely used method for preparing secondary amines. A patented method describes the preparation of N-substituted-phenyl glycines by reacting a substituted aniline with glyoxylic acid to form an imine intermediate, which is subsequently reduced using palladium on carbon and hydrogen gas. googleapis.com

Advanced Synthetic Techniques Applicable to this compound and Analogues

Modern synthetic organic chemistry has introduced powerful catalytic methods that have significantly expanded the toolkit for constructing C-N bonds. These advanced techniques offer milder reaction conditions, broader substrate scope, and the potential for asymmetric synthesis.

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a cornerstone of modern C-N bond formation. This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the coupling of a 3,4-dihaloarene (e.g., 1-bromo-3,4-dichlorobenzene or 1,2-dichloro-4-iodobenzene) with a glycine ester in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-aryl amine product and regenerate the Pd(0) catalyst. youtube.com

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are highly effective in promoting the reaction. youtube.com

Table 2: Key Components of the Buchwald-Hartwig Amination

| Component | Role | Examples |

| Palladium Precatalyst | Active catalyst source | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes catalyst, promotes key steps | XPhos, SPhos, BINAP, DPPF |

| Base | Deprotonates the amine | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Reaction medium | Toluene, Dioxane |

This methodology is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules containing the this compound moiety.

Photoredox Catalysis in N-Aryl Glycine Synthesis

Visible-light photoredox catalysis has gained prominence as a sustainable and powerful tool for organic synthesis. mdpi.com In the context of N-aryl glycine synthesis, photoredox catalysis can be employed for cross-dehydrogenative coupling (CDC) reactions. nih.gov This approach allows for the formation of a C-C bond at the α-position of the glycine derivative through the generation of an electrophilic imine intermediate via selective C-2 oxidation. nih.gov

For instance, an N-aryl glycine can be oxidized by a photocatalyst in the presence of an oxidant to form an iminium ion, which can then be trapped by a nucleophile. organic-chemistry.org This strategy has been used to synthesize indole-decorated non-proteinogenic α-amino acids from N-aryl glycines and indoles. nih.gov While not a direct synthesis of the N-aryl glycine itself, this method highlights the utility of photoredox catalysis in the functionalization of the N-aryl glycine scaffold.

Asymmetric Synthesis Utilizing Chiral Glycine Equivalents for N-Arylated Scaffolds

The synthesis of enantiomerically pure α-amino acids is of paramount importance in pharmaceutical research. Asymmetric synthesis of this compound can be achieved through various strategies, including the use of chiral glycine equivalents.

One approach involves the use of chiral N-acyliminium ions derived from diketopiperazines. These chiral intermediates can react with nucleophiles in a stereocontrolled manner to afford homochiral α-amino acids. rsc.org

Another powerful strategy is the catalytic asymmetric hydrogenation of α-imino esters. Chiral catalysts, often based on transition metals like iridium or nickel complexed with chiral phosphine ligands, can effectively reduce the C=N bond of an N-aryl imino ester precursor to yield the corresponding chiral α-aryl glycine derivative with high enantioselectivity. researchgate.net The N-p-methoxyphenyl (PMP) group is often used as a protecting group on the imine nitrogen, as it can be readily removed after the asymmetric hydrogenation step. researchgate.net

The development of new chiral ligands and catalytic systems continues to advance the field of asymmetric amino acid synthesis, providing access to a wide range of enantiomerically enriched N-arylated glycines.

Scalability and Process Optimization Considerations for Industrial and Academic Production

The transition of a synthetic route for this compound from a laboratory setting to either a larger academic scale (gram to kilogram) or an industrial scale (multi-kilogram to tonnage) necessitates a thorough evaluation of its scalability and the implementation of process optimization strategies. The primary goals are to ensure safety, economic viability, environmental sustainability, and consistent product quality. Key considerations differ between academic and industrial contexts, primarily in terms of scale, available equipment, and regulatory oversight.

For both scales, a critical starting point is the selection of an appropriate synthetic methodology. Common routes to N-aryl glycines, which can be adapted for this compound, include the reaction of 3,4-dichloroaniline (B118046) with a glycine equivalent such as ethyl chloroacetate (B1199739) followed by hydrolysis, or the condensation of 3,4-dichloroaniline with glyoxylic acid followed by a reduction step. tandfonline.comgoogle.com Another efficient method involves the rearrangement of 2-chloro-N-(3,4-dichlorophenyl)acetamide. nih.gov Each route presents unique challenges and opportunities for optimization.

Key Optimization Parameters:

Raw Material Selection and Stoichiometry: For industrial production, the cost, availability, and safety of starting materials are paramount. Utilizing inexpensive and readily available precursors like 3,4-dichloroaniline and glyoxylic acid is often preferred. google.com Optimizing the stoichiometry of reactants is crucial to maximize the conversion of the limiting reagent and minimize residual impurities, which can complicate downstream processing.

Solvent and Catalyst Selection: The choice of solvent impacts reaction kinetics, solubility of reactants and products, and ease of product isolation. From a green chemistry and industrial perspective, the ideal solvent should be non-toxic, recyclable, and have a low environmental impact. While academic syntheses might employ a wider range of solvents, industrial processes favor those that are approved for large-scale use and are cost-effective. Similarly, the choice of catalyst is critical. Heterogeneous catalysts are often preferred in industrial settings as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. nih.govacs.org For instance, the hydrogenation step in the glyoxylic acid route often employs a palladium-on-carbon (Pd/C) catalyst, which can be filtered and reused. google.com

Reaction Conditions: Temperature, pressure, and reaction time are critical variables that must be carefully controlled and optimized. Laboratory-scale reactions may be run for convenience (e.g., overnight), but at an industrial scale, minimizing reaction time without sacrificing yield or purity is essential for maximizing reactor throughput. google.com Exothermic reactions require careful thermal management to prevent runaway reactions, a concern that is significantly more pronounced at larger scales.

Downstream Processing and Purification: The work-up and purification procedures must be scalable. Methods like column chromatography, which are common in academic labs, are generally not feasible for large-scale industrial production. Instead, techniques such as crystallization, distillation, and filtration are preferred. Process optimization focuses on developing robust crystallization methods that yield the desired polymorph with high purity and good filtration characteristics. The use of one-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly simplify operations and reduce waste. nih.govrsc.org

The following table outlines a comparison of scalability considerations for different synthetic parameters in academic versus industrial production.

| Parameter | Academic Production Focus (Gram to Kg Scale) | Industrial Production Focus (Multi-Kg to Ton Scale) |

|---|---|---|

| Starting Materials | High purity reagents, often commercially available in small quantities. Cost is a secondary concern to proof-of-concept. | Cost, availability, and safety are primary drivers. Sourcing from reliable, large-scale suppliers is critical. |

| Solvent | A wide variety of solvents may be used. Ease of removal on a rotary evaporator is a key consideration. | Focus on green, recyclable, low-toxicity, and low-cost solvents. Must be compatible with large-scale equipment. |

| Catalyst | Homogeneous or heterogeneous catalysts may be used. Catalyst cost per gram of product is less critical. | Heterogeneous catalysts are highly preferred for ease of separation and recycling. Catalyst lifetime and cost-effectiveness are crucial. |

| Reaction Control | Manual or semi-automated control of temperature and additions. Exotherms are more easily managed. | Fully automated process control (PAT - Process Analytical Technology). Robust thermal management and safety interlocks are essential. |

| Work-up & Purification | Liquid-liquid extraction, column chromatography, and simple filtration. | Crystallization, reactive extraction, distillation, and large-scale filtration. Chromatography is avoided. |

| Waste Management | Waste is often collected and disposed of by specialized services. | Minimization of waste streams is a key process design element. Solvents are recycled, and by-products are minimized or repurposed if possible. |

Research into the synthesis of various N-aryl glycines provides data that can inform the optimization of this compound production. For example, a one-pot, two-step synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides demonstrates high yields for a variety of substituted compounds. nih.gov This method's scalability was tested by converting one gram of 2-chloro-N-phenyl acetamide (B32628) to N-phenyl glycine, achieving an 84% yield, indicating its potential for larger-scale work.

The following table summarizes research findings on the synthesis of different N-aryl glycine derivatives, highlighting the reaction conditions and yields that could serve as a starting point for the process optimization of this compound.

| N-Aryl Glycine Derivative | Synthetic Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| N-phenyl glycine | Rearrangement of 2-chloro-N-phenyl acetamide | CuCl2·2H2O, KOH, Acetonitrile, Ethanol | 84 | nih.gov |

| N-(4-Methoxyphenyl)glycine | Rearrangement of 2-chloro-N-(4-methoxyphenyl)acetamide | CuCl2·2H2O, KOH, Acetonitrile, Ethanol | 84 | nih.gov |

| N-(4-Bromophenyl)glycine | Rearrangement of 2-chloro-N-(4-bromophenyl)acetamide | CuCl2·2H2O, KOH, Acetonitrile, Ethanol | 80 | nih.gov |

| N-(3,5-Dichlorophenyl)glycine | Rearrangement of 2-chloro-N-(3,5-dichlorophenyl)acetamide | CuCl2·2H2O, KOH, Acetonitrile, Ethanol | 80 | nih.gov |

| N-cyano phenyl glycine | Reductive amination | 4-cyanoaniline, Glyoxylic acid, Pd/C, H2 | 94.9 | google.com |

Biological Activity and Pharmacological Potential of N 3,4 Dichlorophenyl Glycine

Enzyme Inhibition Profiling (e.g., Monoamine Oxidase B Inhibition based on structurally related compounds)

While direct experimental studies on the enzyme inhibition profile of N-(3,4-dichlorophenyl)glycine are not extensively documented in publicly available literature, the structural characteristics of the molecule provide a basis for postulating its potential as an enzyme inhibitor, particularly concerning Monoamine Oxidase B (MAO-B). The rationale for this hypothesis is grounded in the structure-activity relationships (SAR) established for known MAO-B inhibitors.

Many potent and selective MAO-B inhibitors feature an aromatic ring, often a phenyl group, which plays a crucial role in binding to the active site of the enzyme. The presence of the 3,4-dichlorophenyl moiety in this compound is significant in this context. Halogen substitutions, particularly chlorine, on the phenyl ring are a common feature in various enzyme inhibitors and can influence binding affinity and selectivity. For instance, dichlorophenyl piperazines have been identified as potent inhibitors of DHCR7, an enzyme involved in cholesterol biosynthesis. nih.gov

The N-phenylglycine scaffold itself is a key structural element. The glycine (B1666218) portion provides a flexible linker and potential hydrogen bonding sites, which are important for interaction with enzyme active sites. Studies on N-methyl-2-phenylmaleimides, which are structurally related to N-phenylglycine derivatives, have shown that these compounds are competitive inhibitors of MAO-B. nih.gov The potency of these inhibitors is thought to be influenced by the ability of the heterocyclic system to act as a hydrogen bond acceptor, a role that the carboxyl group of the glycine moiety in this compound could potentially fulfill. nih.gov

Table 1: Postulated Structure-Activity Relationship for MAO-B Inhibition by this compound

| Structural Feature | Potential Role in MAO-B Inhibition |

| 3,4-Dichlorophenyl Group | Hydrophobic interactions within the active site of MAO-B. The chlorine atoms may influence electronic properties and binding orientation. |

| N-Phenyl Linkage | Positions the phenyl ring for optimal interaction with the enzyme's binding pocket. |

| Glycine Moiety | Provides a flexible linker and potential hydrogen bonding interactions (carboxyl group) with amino acid residues in the active site. |

It is important to emphasize that this analysis is based on structural analogy and extrapolation from related compounds. Direct enzymatic assays would be necessary to confirm and quantify any inhibitory activity of this compound against MAO-B or other enzymes.

Agrochemical Applications and Pest Control Activity

While specific data on the agrochemical applications of this compound is limited, the chemical structure suggests potential utility in this sector based on the known activities of related compounds. The presence of a dichlorinated phenyl ring and a glycine moiety are features found in various pesticides, including herbicides, insecticides, and fungicides.

N-substituted glycine derivatives are being explored for their potential as bactericides or fungicides. acs.org The lipophilicity of these compounds, which can be influenced by substitutions on the phenyl ring, is a key factor in their ability to penetrate biological membranes of pests and pathogens. acs.org The 3,4-dichloro substitution on the phenyl ring of this compound would significantly increase its lipophilicity, a property often associated with enhanced pesticidal activity.

Several commercial agrochemicals contain a dichlorophenyl group. For example, 3,4-dichlorophenoxy acetic acid is a widely used herbicide. frontiersin.org Additionally, various insecticides and fungicides incorporate this structural motif. The insecticidal activity of some diacylhydrazine and acylhydrazone derivatives has been reported, highlighting the importance of the substituted phenyl ring in their mode of action. mdpi.com Furthermore, novel 1,1-dichloropropene (B165177) derivatives have shown good insecticidal activity against various pests. nih.gov

The glycine component of the molecule could also contribute to its agrochemical potential. Glycine derivatives have been investigated for their ability to act as carriers for active metal ions in pesticides or to form bioactive metal complexes. acs.org The table below summarizes the potential agrochemical applications of this compound based on the activities of structurally analogous compounds.

Table 2: Potential Agrochemical Applications of this compound Based on Structural Analogs

| Potential Application | Rationale based on Structurally Related Compounds |

| Herbicide | The dichlorophenyl moiety is present in herbicides like 3,4-dichlorophenoxyacetic acid. frontiersin.org Derivatives of N-phosphonomethylglycine are also used as herbicides. google.com |

| Insecticide | Dichlorophenyl groups are found in some insecticides. nih.gov The overall structure shares similarities with classes of compounds known to have insecticidal properties. mdpi.com |

| Fungicide | N-substituted glycine derivatives have been investigated for their fungicidal properties. acs.org Acyl derivatives of amino acids have also shown fungicidal activity. researchgate.net |

The development of novel pesticides is an ongoing area of research, with a focus on creating compounds with high efficacy and improved environmental profiles. The structural features of this compound make it a candidate for further investigation in the field of agrochemicals. Empirical testing would be required to determine its actual efficacy and spectrum of activity against various pests and weeds.

Mechanistic Elucidation of N 3,4 Dichlorophenyl Glycine Biological and Synthetic Processes

Cellular Pathway Perturbations Induced by N-(3,4-dichlorophenyl)glycine

There is a lack of research investigating the effects of this compound on intracellular signaling cascades. No studies were found that explore its impact on inflammatory pathways or any other specific signaling networks within cells.

No scientific reports are available that analyze the role of this compound in oxidative stress response mechanisms. There is no information on whether this compound induces or mitigates oxidative stress, or its effects on related cellular pathways.

Biotransformation and Metabolic Fate in Complex Biological Matrices

The biotransformation and metabolic fate of this compound have not been documented in the public scientific literature. There are no studies identifying its metabolites, the enzymes responsible for its metabolism, or its pharmacokinetic profile in any biological system.

Identification of In Vivo Metabolic Pathways of Dichlorophenyl Moieties

The in vivo metabolism of compounds containing dichlorophenyl moieties is complex and involves several enzymatic pathways. While direct metabolic studies on this compound are not extensively detailed in the provided search results, the biotransformation of other dichlorophenyl-containing compounds, such as o-dichlorobenzene and dichlorodiphenyltrichloroethane (DDT), provides insight into the likely metabolic fate of the dichlorophenyl group. The primary routes of metabolism aim to increase the water solubility of these lipophilic compounds to facilitate their excretion.

Key metabolic transformations for dichlorophenyl moieties include:

Oxidation: Cytochrome P450 (CYP450) enzymes are central to the initial metabolism of many xenobiotics. youtube.com For dichlorophenyl compounds, this often involves hydroxylation of the aromatic ring, forming dichlorophenols. Further oxidation can also occur.

Reductive Dechlorination: In some instances, particularly under anaerobic conditions or mediated by certain enzymes, the chlorine atoms can be removed and replaced with hydrogen. For example, the metabolism of DDT can proceed via reductive dechlorination to DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane). epa.gov

Sulfoxidation: For compounds like o-dichlorobenzene, metabolism can lead to the formation of methyl sulfoxide (B87167) and methyl sulfone derivatives. nih.gov Studies on rats administered o-dichlorobenzene detected 2,3- and 3,4-dichlorophenyl methyl sulfoxides and their corresponding sulfones in the urine. nih.gov This pathway involves biliary secretion of metabolites or their precursors, which are then further metabolized by intestinal microflora. nih.gov

These pathways convert the parent compound into various intermediates that can then undergo further conjugation reactions.

Table 1: Common In Vivo Metabolic Reactions for Dichlorophenyl Moieties

| Metabolic Reaction | Description | Key Enzymes/Factors | Example Precursor |

| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to the dichlorophenyl ring. | Cytochrome P450 (CYP450) family. youtube.com | o-Dichlorobenzene |

| Reductive Dechlorination | Replacement of a chlorine atom with a hydrogen atom. | Porphyrins (e.g., hematin, hemoglobin) may catalyze this non-enzymatically. epa.gov | DDT |

| Sulfoxidation/Sulfone Formation | Oxidation of a sulfur-containing intermediate to form a sulfoxide and then a sulfone. | Involves gut microflora. nih.gov | o-Dichlorobenzene |

Characterization of Conjugates and Active/Inactive Metabolites

Following initial Phase I metabolic reactions (like oxidation), the resulting metabolites of dichlorophenyl-containing compounds typically undergo Phase II conjugation to produce more polar, water-soluble, and readily excretable products. youtube.comuomustansiriyah.edu.iq These conjugation reactions attach small, polar endogenous molecules to the metabolite.

Common conjugation pathways relevant to the metabolites of dichlorophenyl moieties include:

Glucuronidation: This is a major pathway where glucuronic acid is attached to hydroxyl groups, which may be formed on the dichlorophenyl ring during Phase I metabolism. The resulting glucuronide conjugates are highly water-soluble. uomustansiriyah.edu.iq

Sulfation: Sulfate (B86663) conjugation is another key pathway for detoxifying phenolic metabolites. uomustansiriyah.edu.iq Phenolic intermediates of dichlorophenyl compounds can be conjugated with sulfate, forming sulfate esters that are readily eliminated.

Glycine (B1666218) Conjugation: Carboxylic acid groups are often conjugated with amino acids, particularly glycine. uomustansiriyah.edu.iqnih.gov For instance, benzoic acid is converted to its glycine conjugate, hippuric acid. uomustansiriyah.edu.iq While this compound is itself a glycine derivative, it is conceivable that if the glycine portion were cleaved or if other acidic metabolites were formed, they could undergo conjugation. Glycine conjugation serves to detoxify acyl-CoA metabolites and helps regulate CoA homeostasis. nih.gov

Glutathione (GSH) Conjugation: This pathway is crucial for detoxifying chemically reactive electrophilic compounds. uomustansiriyah.edu.iq Reactive intermediates formed during the metabolism of dichlorophenyl compounds could potentially be conjugated with glutathione.

The biological activity of these metabolites varies. Generally, conjugation reactions lead to pharmacologically inactive and less toxic metabolites. uomustansiriyah.edu.iq For example, the sulfone metabolites of o-dichlorobenzene were found to have different effects on hepatic enzymes compared to the parent compound, indicating an alteration in biological activity. nih.gov The conversion of an active drug to an inactive metabolite is a primary goal of drug metabolism to facilitate clearance from the body. youtube.com

Table 2: Major Conjugation Reactions in Drug Metabolism

| Conjugation Reaction | Endogenous Molecule | Functional Group Targeted | Resulting Conjugate |

| Glucuronidation | Glucuronic Acid | Hydroxyls, Carboxyls, Amines | Glucuronides |

| Sulfation | Sulfate (from PAPS) | Phenols, Alcohols | Sulfate esters |

| Amino Acid Conjugation | Glycine, Glutamine | Carboxylic acids | Acylglycines, Acylglutamines |

| Glutathione Conjugation | Glutathione (GSH) | Electrophilic centers | Glutathione adducts |

Mechanistic Studies of Synthetic Reaction Pathways

The synthesis of N-aryl glycines, including this compound, can be achieved through several reaction pathways. A common and direct approach involves the reaction of a substituted aniline (B41778) with a glycine equivalent.

One prominent synthetic route is reductive amination . A patented method for preparing N-substituted-phenyl glycines outlines a two-step process: google.com

Imine Formation: A substituted aniline (e.g., 3,4-dichloroaniline) reacts with glyoxylic acid to form an imine intermediate (a Schiff base). This reaction involves the nucleophilic attack of the aniline's amino group on the aldehyde carbonyl carbon of glyoxylic acid, followed by dehydration.

Reduction: The C=N double bond of the imine intermediate is then reduced to a single bond to yield the final N-substituted-phenyl glycine product. This reduction can be accomplished via catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com

The mechanism for this reductive amination is as follows:

Step 1 (Imine Formation): The nitrogen atom of 3,4-dichloroaniline (B118046) acts as a nucleophile, attacking the electrophilic carbonyl carbon of glyoxylic acid. This forms a carbinolamine intermediate.

Step 2 (Dehydration): The carbinolamine undergoes acid- or base-catalyzed dehydration (loss of a water molecule) to form the stable C=N double bond of the imine.

Step 3 (Reduction): The imine is then subjected to reduction. In catalytic hydrogenation, both the imine and hydrogen gas adsorb onto the surface of the palladium catalyst. The hydrogen atoms are added across the double bond, saturating it to form the secondary amine of the final glycine derivative. google.com

Another relevant synthetic strategy is the Ullmann condensation or related copper-catalyzed N-arylation reactions. These methods involve the coupling of an aryl halide with an amine. acs.org For this compound, this would involve coupling 3,4-dichlorobromobenzene or a similar halogenated benzene (B151609) with glycine or a glycine ester, catalyzed by a copper salt, often in the presence of a ligand like an α-amino acid. acs.org The mechanism of these reactions generally involves the formation of a copper(I) amide intermediate, which then undergoes reductive elimination with the aryl halide to form the C-N bond.

Computational and Theoretical Investigations of N 3,4 Dichlorophenyl Glycine

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the electronic Schrödinger equation, providing a detailed picture of electron distribution and molecular orbital energies. mdpi.com For molecules containing the N-(3,4-dichlorophenyl) moiety, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are commonly used to optimize the molecular geometry and compute various electronic parameters. nih.govresearchgate.netmdpi.comresearchgate.net

Key properties derived from these calculations include:

Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with biological receptors or other molecules. nih.govresearchgate.net

For N-(3,4-dichlorophenyl)glycine, the dichlorinated phenyl ring, the amine, and the carboxylic acid group would be regions of significant interest. The electron-withdrawing chlorine atoms influence the electron density of the aromatic ring, while the lone pairs on the nitrogen and oxygen atoms represent key sites for intermolecular interactions.

| Atomic Charges | Quantifies the electron distribution among atoms. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the potential biological activity of this compound, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed to model its interaction with protein targets. nih.govnih.gov

Prediction of Binding Poses and Interaction Networks with Biological Receptors

Molecular docking is a computational method that predicts the preferred orientation (pose) of a ligand when bound to a receptor, typically a protein. mdpi.com For derivatives and analogs of this compound, docking studies have been used to investigate their potential as inhibitors for various enzymes. mdpi.com The process involves placing the ligand into the binding site of the protein and scoring the different poses based on factors like electrostatic and van der Waals interactions.

The results of a docking simulation reveal:

Binding Mode: The specific conformation and orientation of the ligand within the active site.

Key Interactions: Identification of specific amino acid residues that interact with the ligand. Common interactions include hydrogen bonds (e.g., with the carboxylic acid or amine groups of the glycine (B1666218) moiety), hydrophobic interactions (with the dichlorophenyl ring), and pi-stacking interactions. researchgate.net

For instance, in studies of related compounds, the dichlorophenyl group often occupies a hydrophobic pocket within the receptor's active site, while the more polar parts of the molecule form hydrogen bonds that anchor it in place. sciepub.com Docking studies on glycine receptor modulators have shown how specific residues can interact with ligands to influence receptor function. researchgate.netuq.edu.au

Estimation of Binding Affinities and Free Energies

Beyond predicting the binding pose, computational methods can also estimate the binding affinity, which is a measure of how strongly a ligand binds to its target. Docking programs provide a scoring function that gives a qualitative estimate of binding affinity (e.g., in kcal/mol). researchgate.net A lower (more negative) docking score generally indicates a more favorable binding interaction.

For more accurate predictions, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms in the ligand-protein complex over time, providing a dynamic view of the interaction and accounting for the flexibility of both the ligand and the protein. nih.govdntb.gov.ua From these simulations, binding free energies can be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which offers a more quantitative prediction of binding affinity. researchgate.net These simulations can reveal the stability of the predicted binding pose and the energetic contributions of different types of interactions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR), to create a mathematical equation that relates these descriptors to the observed activity. nih.govresearchgate.net

For a series of compounds related to this compound, relevant descriptors could include:

Electronic Descriptors: Dipole moment, atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, volume, surface area.

Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient).

Topological Descriptors: Indices that describe molecular branching and connectivity.

QSAR studies on various classes of compounds containing the 3,4-dichlorophenyl moiety have demonstrated the importance of this group for biological activity. nih.gov The model can reveal whether bulky, electron-withdrawing, or hydrophobic substituents at specific positions enhance or diminish activity, thereby guiding the design of new, more potent analogs.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Before a compound can be considered a potential drug, it must exhibit favorable ADME properties. technologynetworks.com In silico models are widely used in the early stages of drug discovery to predict these properties, helping to filter out candidates that are likely to fail later due to poor pharmacokinetics. nih.govresearchgate.netnih.gov

Computational tools can predict a range of ADME-related parameters for this compound based on its structure. Key predicted properties include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate how well the compound is absorbed from the gut.

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) indicate where the compound is likely to distribute in the body.

Metabolism: Models can predict whether the compound is likely to be a substrate or inhibitor of major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP2D6, CYP3A4). frontiersin.org

Excretion: Properties like total clearance can be estimated.

A crucial part of ADME prediction is assessing "drug-likeness," often evaluated using rules like Lipinski's Rule of Five. These rules are based on simple physicochemical properties.

Table 2: Predicted Physicochemical and ADME Properties for this compound

| Property/Rule | Predicted Value/Status | Significance |

|---|---|---|

| Molecular Weight | 220.05 g/mol | Affects diffusion and transport. |

| LogP (octanol/water) | 2.49 | Measures lipophilicity; influences absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | Relates to membrane permeability. |

| Hydrogen Bond Donors | 2 | Number of N-H, O-H bonds. |

| Hydrogen Bond Acceptors | 2 | Number of N, O atoms. |

| Rotatable Bonds | 3 | Indicator of molecular flexibility. |

| Lipinski's Rule of Five | Pass (0 violations) | Predicts oral bioavailability. |

| Human Intestinal Absorption | High (Predicted) | Likelihood of being absorbed after oral administration. |

| Blood-Brain Barrier (BBB) Permeation | Low (Predicted) | Likelihood of crossing into the central nervous system. |

Note: The data in this table are based on computational predictions for the closely related structure (3,4-Dichlorophenyl)glycine and serve as an estimation for this compound.

Derivatization Strategies and Structure Activity Relationship Sar Studies of N 3,4 Dichlorophenyl Glycine

Rational Design and Synthesis of N-(3,4-dichlorophenyl)glycine Analogues

The rational design of analogues of this compound focuses on modifying three primary regions of the molecule: the carboxylic acid group, the phenyl ring, and the glycine (B1666218) α-carbon.

The carboxylic acid group is a critical feature, often involved in hydrogen bonding or ionic interactions with biological targets. Its modification into esters, amides, or peptidomimetics is a common strategy to alter polarity, metabolic stability, and cell permeability.

Amides : Conversion of the carboxylic acid to an amide is a prevalent modification. For instance, N-acylamino amides have been synthesized from 3,4-dichloroaniline (B118046) and fatty acid-glycine conjugates, resulting in compounds such as N-(3,4-Dichlorophenyl),N-palmitylglycinamide and N-(3,4-Dichlorophenyl),N-oleylglycinamide. scielo.br These modifications can introduce lipophilic chains that may enhance membrane interaction or alter the compound's biological target. scielo.br Studies on other glycine amide derivatives have shown that a tertiary amide moiety can be important for stability in blood and that the substitution pattern on the phenyl ring significantly influences inhibitory activity. nih.gov The synthesis of such amides can be achieved by reacting the corresponding amino acid ester with the substituted aniline (B41778) or through coupling reactions using agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). scielo.brsphinxsai.com

Esters : Esterification of the carboxylic acid is a key strategy, often employed in prodrug design to mask the polar carboxyl group, thereby increasing lipophilicity and enhancing absorption across biological membranes. nih.gov Following absorption, endogenous esterases hydrolyze the ester to release the active parent drug. For example, an analogous strategy involves the esterification of acetaminophen (B1664979) with glycine to create a prodrug with a modified safety profile. nih.govresearchgate.net This approach could be applied to this compound to improve its pharmacokinetic properties.

Peptidomimetics : N-substituted glycine derivatives are fundamental units for creating peptidomimetics known as "peptoids". nih.gov This strategy involves building oligomers that mimic the structure of peptides but possess greater resistance to proteolytic degradation. By incorporating the this compound motif into a peptoid backbone, researchers can design molecules with improved stability and potentially novel biological activities. nih.gov

Table 1: Examples of Carboxylic Acid Modifications of this compound Analogues

| Modification Type | Example Compound Name | Rationale / Potential Effect |

| Amide | N-(3,4-Dichlorophenyl),N-oleylglycinamide | Increase lipophilicity, explore new biological targets (e.g., insecticidal activity) scielo.br |

| Amide | N-(3,4-Dichlorophenyl),N-palmitylglycinamide | Increase lipophilicity, modulate biological activity scielo.br |

| Ester (Prodrug) | Hypothetical Glycine Ester Prodrug | Enhance membrane permeability and bioavailability nih.govnih.gov |

| Peptidomimetic | Hypothetical Peptoid Oligomer | Improve metabolic stability, mimic peptide structures nih.gov |

The 3,4-dichloro substitution pattern on the phenyl ring is a crucial determinant of the molecule's activity, providing a specific electronic and steric profile. Systematic modification of these substituents helps to map the binding pocket of the target protein and optimize interactions.

Halogenation : The type and position of halogen atoms can significantly impact activity. Structure-activity relationship studies of halogenated ligands show that chlorine atoms have a high propensity to interact with hydrophobic amino acid residues like leucine (B10760876) within protein binding sites. nih.gov Replacing the chlorine atoms with other halogens such as fluorine or bromine, or shifting their positions on the ring, allows for fine-tuning of the electronic properties and binding interactions. For other classes of compounds, it has been observed that 3,4-dihalogenated derivatives can have distinct activity profiles compared to those with other substitution patterns. nih.gov

Alkylation and Hydroxylation : Introducing small alkyl (e.g., methyl) or hydroxyl groups onto the phenyl ring explores the steric and electronic tolerance of the target's binding site. SAR studies on related N-aryl compounds have shown that 2- and 3-substituted analogues are often more active than 4-substituted ones, indicating that the substitution position is critical for optimal activity. mdpi.com These modifications alter the compound's lipophilicity and hydrogen-bonding potential, which can influence both potency and selectivity.

While this compound is achiral, introducing a substituent at the α-carbon of the glycine moiety creates a chiral center. This is a powerful strategy to improve potency and selectivity, as biological targets are chiral and often interact differently with enantiomers.

Creation of a Stereocenter : Alkylation or other substitutions at the α-carbon can lead to pairs of enantiomers that may exhibit significant differences in biological activity. For example, synthesizing chiral N-acyliminium species derived from diketopiperazines can serve as a method to produce homochiral α-amino acids, a technique applicable to generating chiral derivatives of this compound. rsc.org

Comprehensive SAR Studies for Elucidating Key Pharmacophoric Elements and Optimizing Efficacy/Selectivity

Comprehensive SAR studies on N-phenylglycine derivatives have been instrumental in defining the key structural features required for biological activity, particularly for GlyT1 inhibition. nih.govnih.gov These studies combine the findings from systematic derivatization to build a pharmacophore model.

The essential pharmacophoric elements for high-affinity GlyT1 inhibitors based on the N-phenylglycine scaffold generally include:

An Aromatic Ring : The substituted phenyl ring, which engages in hydrophobic and/or aromatic stacking interactions within the receptor binding site. The 3,4-dichloro pattern appears to be highly favorable for this interaction in many cases.

A Central Linker : The glycine backbone, which properly orients the aromatic and acidic functions. The secondary amine often acts as a crucial hydrogen bond donor or acceptor.

An Acidic Moiety : The carboxylic acid group (or a suitable bioisostere like a tetrazole or amide) provides a key interaction point, often through ionic or hydrogen bonds.

SAR exploration has demonstrated that modifications to any of these regions can drastically alter efficacy and selectivity. For instance, while the N-phenylglycine core is essential, the nature and position of substituents on the phenyl ring fine-tune the binding affinity. Similarly, converting the carboxylic acid to an amide or ester can modulate the compound's pharmacokinetic profile and stability. nih.gov The introduction of chirality at the α-carbon often leads to a significant differentiation in the potency of the resulting enantiomers, underscoring the stereospecific nature of the target binding pocket.

Table 2: Summary of SAR Findings for this compound Analogues

| Molecular Modification | Structural Change | General Impact on Activity/Properties |

| Carboxylic Acid | Conversion to Amide | Modulates stability, solubility, and biological target. scielo.brnih.gov |

| Carboxylic Acid | Conversion to Ester | Increases lipophilicity; often used for prodrugs. nih.gov |

| Phenyl Ring | Altering Halogen Substituents | Fine-tunes electronic properties and binding interactions. nih.gov |

| Phenyl Ring | Addition of Alkyl/Hydroxyl Groups | Probes steric and electronic limits of the binding pocket. mdpi.com |

| Glycine α-Carbon | Introduction of a Substituent | Creates a chiral center, leading to stereoselective activity. rsc.org |

Prodrug Design and Bioconjugation Strategies for Enhanced Bioavailability or Targeted Delivery

To overcome challenges such as poor membrane permeability, rapid metabolism, or off-target toxicity, prodrug and bioconjugation strategies can be applied to this compound.

Prodrug Design : A common prodrug strategy for compounds containing a carboxylic acid is the formation of a bioreversible ester. nih.gov An amino acid ester prodrug of this compound, for example, could be designed to enhance oral bioavailability. The ester would mask the polar carboxyl group, facilitating absorption, and would then be cleaved by esterases in the plasma or target tissues to release the active parent compound. nih.gov This approach has been successfully used for many drugs to improve their delivery and reduce toxicity. nih.gov

Bioconjugation Strategies : Bioconjugation involves linking the drug molecule to a larger biomolecule, such as a peptide or antibody, to achieve targeted delivery. springernature.comnih.gov The carboxylic acid or the secondary amine of this compound could serve as a chemical handle for conjugation. This strategy can increase the concentration of the drug at a specific site of action, such as a tumor or an inflamed tissue, thereby enhancing efficacy while minimizing systemic side effects. nih.gov For example, conjugation to a peptide that targets a specific cell surface receptor can facilitate receptor-mediated endocytosis of the drug conjugate. nih.gov

Toxicological Assessment and Environmental Fate of N 3,4 Dichlorophenyl Glycine

In Vitro and In Vivo Toxicological Profiling

Direct toxicological studies on N-(3,4-dichlorophenyl)glycine are limited. The toxicological profile is therefore largely extrapolated from studies on analogous compounds containing the 3,4-dichlorophenyl moiety.

Cytotoxicity and Genotoxicity Studies

Studies have demonstrated that 3,4-DCA can induce chromosomal aberrations in both bone marrow cells and spermatocytes in mice, suggesting a potential for genotoxicity. researchgate.net Furthermore, an increase in the count of abnormal spermatozoa was observed in mice treated with 3,4-DCA, indicating possible reproductive toxicity. researchgate.net The N-hydroxyl metabolite of 3,4-DCA, 3,4-dichlorophenylhydroxylamine, has been shown to exhibit concentration- and time-dependent cytotoxicity in rat renal cortical slices. nih.gov Another related compound, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), has demonstrated cytotoxicity in HepG2 cells. nih.gov

In contrast, the parent amino acid, glycine (B1666218), has not been found to produce cytotoxic effects in various in vitro models. frontiersin.orgjohnshopkins.educardiff.ac.uk This suggests that the dichlorophenyl substitution is a key determinant of the potential cytotoxicity of this compound. The mechanism of cytotoxicity for related compounds may involve the generation of reactive metabolites that can damage cellular macromolecules, including DNA.

Interactive Data Table: Genotoxicity of 3,4-Dichloroaniline (B118046) in Male Mice

| Endpoint | Cell Type | Observation |

| Chromosomal Aberrations | Bone-marrow cells | Significant increase in structural and numerical aberrations |

| Chromosomal Aberrations | Spermatocytes | Significant increase in structural and numerical aberrations |

| Sperm Quality | Spermatozoa | Significant increase in the count of abnormal sperm |

| Mitotic Index | Spermatocytes | Significant dose-dependent decrease in activity |

Immunotoxicity Investigations (referencing related dichlorophenyl compounds)

Direct immunotoxicity data for this compound is not available. However, studies on the herbicide propanil (B472794) and its major metabolite, 3,4-dichloroaniline (3,4-DCA), offer valuable insights into the potential immunotoxic effects of compounds containing the 3,4-dichlorophenyl structure.

Research has shown that both propanil and 3,4-DCA can impact immune function, although with differing potencies. High doses of 3,4-DCA have been observed to cause a significant reduction in T-dependent antibody production. Both compounds have been found to decrease natural killer (NK) cell activity. In contrast, cytotoxic T lymphocyte activity appears to be relatively resistant to the effects of both propanil and 3,4-DCA. These findings suggest that certain immune cell types, such as NK cells, may be more sensitive to the effects of dichlorophenyl compounds.

Interactive Data Table: Immunotoxic Effects of 3,4-Dichloroaniline (DCA) and Propanil

| Immune Parameter | Effect of 3,4-DCA | Effect of Propanil |

| T-dependent antibody production | Significant reduction at high doses | Affects T-cell dependent antibody response |

| T-independent antibody response | Differential effect depending on the dose | Differential effect depending on the dose |

| Natural Killer (NK) cell activity | Significant decrease | Significant decrease |

| Cytotoxic T lymphocyte activity | Unaffected | Unaffected |

| Spleen weight and cellularity | Significant increase at high doses | Significant increase at high doses |

Organ-Specific Toxicity Assessments

There is a lack of direct studies on the organ-specific toxicity of this compound. However, toxicological data on related dichlorophenyl compounds suggest potential targets for toxicity.

The kidney and bladder have been identified as target organs for the acute toxicity of 3,4-dichloroaniline. nih.gov Furthermore, the N-hydroxyl metabolite of 3,4-DCA has demonstrated toxicity in in vitro studies using renal cortical slices, reinforcing the potential for nephrotoxicity. nih.gov Hepatotoxicity has been reported for other dichlorophenyl compounds, such as 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), in rat studies. nih.gov Additionally, research on 3,4-dichloronitrosopiperidine (B1215796) in rats has indicated the potential for tumorigenicity in the esophagus, forestomach, and tongue. nih.gov Organochlorine compounds, as a class, have been associated with toxic effects in the liver, kidney, and testis in animal studies. sciencepublishinggroup.comresearchgate.net

These findings suggest that upon metabolic processing, this compound could potentially release metabolites that target the liver and kidneys.

Environmental Degradation and Persistence Studies

The environmental fate of this compound is largely predicted by the behavior of similar chloroaniline compounds, which are known for their persistence and potential for long-range transport. nih.gov

Biodegradation Pathways in Aquatic and Terrestrial Environments

Specific biodegradation pathways for this compound have not been elucidated. However, based on the degradation of other chlorinated aromatic compounds, a plausible pathway would involve initial cleavage of the glycine side chain to yield 3,4-dichloroaniline. Subsequently, the biodegradation of 3,4-DCA is thought to proceed via oxidation to catechol derivatives. wikipedia.org

Microorganisms capable of degrading dichlorinated aromatic compounds have been isolated. For instance, bacteria that can aerobically degrade 2,3- and 3,4-dichloronitrobenzene (B32671) have been identified, with the degradation pathway likely initiated by a dioxygenase enzyme. nih.gov The biodegradation of chlorinated compounds can occur under both aerobic and anaerobic conditions, involving various enzymatic reactions such as dehalogenation. researchgate.net In soil environments, the presence of certain volatile organic compounds, such as monoterpenes, may enhance the biodegradation of chlorinated phenols. nih.gov However, chloroanilines can also bind to soil organic matter, forming non-extractable residues that are resistant to degradation. semanticscholar.orgmdpi.com

Ecotoxicological Impact and Formation of Potentially Harmful Metabolites

The primary ecotoxicological concern regarding this compound is the potential formation of the more toxic and persistent metabolite, 3,4-dichloroaniline (3,4-DCA). nih.govnih.govconsensus.app 3,4-DCA is a known environmental contaminant that is toxic to aquatic organisms. nih.govnih.govconsensus.app It is classified as persistent in aquatic environments and has the potential for bioaccumulation. nih.gov

The toxicity of 3,4-DCA to various aquatic species has been documented, with effects observed on fish, crustaceans, and algae. waterquality.gov.au One of the primary toxic effects of 3,4-DCA is the induction of methemoglobinemia. europa.eu Chloroanilines, in general, are known to be toxic compounds that can inhibit microbial growth. semanticscholar.org The presence of chloroaniline derivatives in aquatic ecosystems poses a significant risk due to their potential to disrupt behavior, growth, and reproduction in aquatic organisms. nih.gov

Interactive Data Table: Aquatic Ecotoxicity of 3,4-Dichloroaniline (3,4-DCA)

| Organism Group | Species | Endpoint | Value (µg/L) |

| Freshwater Fish | Oncorhynchus mykiss | 96-h LC50 | 1800-9000 |

| Freshwater Fish | - | Chronic NOEC (18d, mortality) | 20 |

| Freshwater Crustacean | Daphnia magna | 48-h EC50 (immobilisation) | 100-17,400 |

| Freshwater Crustacean | Daphnia magna | Chronic NOEC (15-21d, reproduction) | 5-10 |

| Freshwater Algae | - | 48-96h EC50 (growth) | 2200-6800 |

| Marine Fish | - | 48-96h LC50 | 2400-8500 |

| Marine Crustacean | - | 96-h LC50 | 1220-6020 |

Risk Assessment in Agricultural, Industrial, and Pharmaceutical Contexts

A comprehensive risk assessment of this compound involves evaluating its potential hazards in conjunction with the likelihood of exposure in specific settings. The risk profile of this compound varies significantly across agricultural, industrial, and pharmaceutical applications due to differing use patterns, exposure routes, and exposed populations.

Agricultural Context

Currently, there is a lack of publicly available scientific literature and regulatory documentation to suggest that this compound is used as an active ingredient in pesticides or for other agricultural purposes. While its parent compound, glycine, and some of its derivatives are explored for use in agriculture to enhance nutrient uptake and act as chelating agents, the specific risks associated with the introduction of this compound to agricultural environments have not been established. nih.govusda.govresearchgate.net A hypothetical risk assessment would need to consider potential exposure to farmworkers, consumers through residues on crops, and the broader ecosystem.

Key considerations for a future agricultural risk assessment would include:

Environmental Fate: Studies on its persistence in soil and water, potential for bioaccumulation, and degradation pathways would be crucial.

Ecotoxicology: Data on its toxicity to non-target organisms, including pollinators, aquatic life, and soil microorganisms, would be required.

Human Health: Assessment of dietary exposure and risks for agricultural workers handling the substance.

Without data on its use in this sector, a quantitative risk assessment is not feasible.

Industrial Context

In an industrial setting, this compound is primarily utilized as a chemical intermediate in synthesis processes. lookchemicals.comaksci.com The main risks are associated with occupational exposure for workers involved in its manufacture, handling, and processing.

Hazard Identification

The primary hazards identified from available safety data sheets include:

Harmful if swallowed (H302). chemscene.com

Causes skin irritation (H315). chemscene.comtcichemicals.com

Causes serious eye irritation (H319). chemscene.comtcichemicals.com

May cause respiratory irritation (H335). chemscene.com

Exposure Assessment

Potential routes of occupational exposure include:

Inhalation: Breathing in dust or aerosols, particularly during weighing, mixing, or transfer operations.

Dermal Contact: Direct skin contact with the solid material or solutions containing the compound.

Ingestion: Accidental ingestion through contaminated hands.

Risk Characterization

The risk in an industrial context is directly related to the implementation of control measures. In facilities with proper engineering controls (e.g., ventilation systems) and where workers use appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection, the risk of adverse health effects is considered to be low. The risk increases in scenarios with inadequate containment or improper handling procedures.

Table 1: Industrial Risk Assessment Summary for this compound

| Assessment Component | Details |

| Identified Hazards | Acute oral toxicity, skin irritation, serious eye irritation, respiratory tract irritation. chemscene.comtcichemicals.com |

| Primary Exposed Population | Chemical plant operators, laboratory technicians, maintenance personnel. |

| Potential Exposure Routes | Inhalation of dust, dermal contact, accidental ingestion. |

| Risk Mitigation Measures | Enclosed systems, local exhaust ventilation, use of PPE (gloves, goggles, respirators), good housekeeping, and hygiene practices. |

| Overall Risk (with controls) | Low |

Pharmaceutical Context

The use of this compound as a potential intermediate in pharmaceutical manufacturing presents a different set of risks. lookchemicals.com While occupational exposure risks are similar to the general industrial context, the primary concern shifts to the safety of the final pharmaceutical product and, by extension, the patient.

Hazard Identification

The intrinsic hazards of the compound remain the same. However, the critical issue in a pharmaceutical context is the potential for it to be present as an impurity in the final active pharmaceutical ingredient (API).

Exposure Assessment

Occupational: Similar to the industrial context, workers in pharmaceutical manufacturing plants could be exposed during the synthesis process.

Patient: The primary concern is patient exposure to residual levels of this compound or its byproducts in the final drug product.

Risk Characterization

The risk to patients is managed through rigorous quality control and purification processes during drug manufacturing. Regulatory bodies establish strict limits on the levels of impurities in pharmaceutical products. The risk assessment for patients is therefore focused on ensuring that any potential residues are well below levels that could cause a toxicological effect. Given its identified hazards (e.g., oral toxicity), its presence as an impurity would be highly regulated. A thorough risk assessment would require detailed toxicological studies, including genotoxicity and chronic toxicity, to establish a permissible daily exposure (PDE) limit.

Table 2: Pharmaceutical Risk Assessment Summary for this compound as an Intermediate

| Assessment Component | Details |

| Identified Hazards | Acute oral toxicity, skin/eye/respiratory irritation. chemscene.com Potential for uncharacterized chronic effects if present as an impurity. |

| Primary Exposed Populations | 1. Pharmaceutical manufacturing workers. 2. Patients (if present as an impurity in the final drug). |

| Potential Exposure Routes | Occupational: Inhalation, dermal. Patient: Oral or other routes depending on the final drug's administration. |

| Risk Mitigation Measures | Occupational: Standard industrial hygiene. Patient: Stringent purification of API, impurity profiling, adherence to regulatory limits (e.g., ICH guidelines). |

| Overall Risk | Low for both workers and patients, provided strict manufacturing and quality controls are in place. |

Conclusion and Future Research Trajectories for N 3,4 Dichlorophenyl Glycine

Synthesis of Current Academic Understanding and Identified Knowledge Gaps

The current scientific knowledge base for N-(3,4-dichlorophenyl)glycine is confined almost exclusively to its chemical identity. It is cataloged with CAS Number 65051-17-4 and has a molecular formula of C8H7Cl2NO2. chemscene.com Beyond these fundamental data points, there is a profound lack of published research. No specific, optimized synthesis protocols, biological activity screenings, or environmental impact studies dedicated to the 3,4-dichloro isomer have been prominently reported.

This scarcity of information creates significant knowledge gaps that hinder any potential application. The biological properties, metabolic pathways, and toxicological profile of this compound remain entirely unexplored. This stands in contrast to the broader class of N-aryl glycines, which are recognized as important intermediates in the synthesis of pharmaceuticals and other biologically active molecules. nih.govrsc.org The specific influence of the 3,4-dichlorophenyl moiety—a common feature in many agrochemicals—on the glycine (B1666218) backbone is unknown. mdpi.com

| Attribute Category | Current Understanding | Identified Knowledge Gaps |

|---|---|---|

| Chemical Identity | Molecular Formula (C8H7Cl2NO2), Molecular Weight (~220.05 g/mol), CAS Number (65051-17-4). chemscene.com | Detailed crystal structure, polymorphic forms, full spectroscopic characterization. |

| Synthesis | General methods for N-aryl glycines are available. nih.gov | Optimized, high-yield synthesis specific to the 3,4-dichloro isomer; exploration of green chemistry routes. |

| Biological Activity | None documented. | Screening for pharmaceutical or agrochemical activity (e.g., herbicidal, fungicidal, antimicrobial, anticonvulsant properties). nih.govnih.gov |

| Metabolism & Toxicology | None documented. | Metabolic fate in mammals, potential for bioaccumulation, acute and chronic toxicity profiles, identification of metabolites. uomustansiriyah.edu.iq |

| Environmental Fate | None documented. | Biodegradability in soil and water, abiotic degradation pathways (e.g., photolysis), ecotoxicity towards aquatic and terrestrial organisms. mdpi.comnih.gov |

Prospective Directions for Innovative Synthetic Methodologies

The development of efficient and sustainable synthetic routes is the first step toward enabling broader research into this compound. Future work should focus on adapting and optimizing established methods for N-aryl glycine synthesis.

A particularly promising starting point is the one-pot, two-step procedure used for other N-aryl glycines, which involves the reaction of a 2-chloro-N-aryl acetamide (B32628) with a copper catalyst and potassium hydroxide. nih.gov Adapting this method would involve the initial synthesis of 2-chloro-N-(3,4-dichlorophenyl)acetamide from 3,4-dichloroaniline (B118046), followed by catalyzed intramolecular cyclization and subsequent hydrolysis to yield the desired product.

Further innovative directions could include:

Catalyst Optimization: Exploring alternative, more sustainable metal catalysts (e.g., iron or zinc) or even metal-free, visible-light-mediated photoredox catalysis to drive the reaction, which has been successfully applied to other N-aryl glycines. nih.govrsc.org

Green Chemistry Approaches: Investigating the use of safer, bio-based solvents and reducing the number of reaction steps. Biocatalytic methods, using enzymes like imine reductases (IREDs) or ethylenediamine-N,N′-disuccinic acid (EDDS) lyase, offer a highly enantioselective and environmentally benign route to chiral N-aryl amino acids and should be explored. nih.govacs.org

Alternative Precursors: Research into novel synthetic pathways starting from different precursors, such as the direct reaction of 3,4-dichloroaniline with glyoxal (B1671930) in the presence of a sulfur dioxide source, could provide a more atom-economical process. google.com

Promising Avenues for Pharmaceutical and Agrochemical Development

The structural components of this compound suggest several promising, albeit speculative, avenues for investigation in applied chemistry. The N-aryl glycine scaffold is a key "privileged substructure" found in many biologically active compounds. nih.gov

Agrochemicals: The 3,4-dichloroaniline moiety is a well-established toxophore present in numerous herbicides (e.g., Diuron, Propanil) and fungicides. Its combination with the glycine backbone could lead to novel active ingredients. Future research should prioritize screening this compound for herbicidal activity (e.g., inhibition of photosynthesis or amino acid synthesis) and fungicidal properties against common plant pathogens.

Pharmaceuticals: Phenylglycine derivatives are integral to various pharmaceuticals, including antibiotics and anticonvulsants. nih.govwikipedia.org For instance, substituted dicarboxyphenylglycines have shown activity as antagonists of glutamate (B1630785) receptors. nih.gov Screening this compound and its derivatives against a panel of neurological, metabolic, and infectious disease targets could uncover novel therapeutic potential.

Chemical Intermediates: The compound could serve as a valuable building block for more complex molecules. The carboxylic acid and secondary amine groups provide reactive handles for further chemical modification, such as incorporation into peptide chains or the synthesis of novel heterocyclic systems. nsf.gov

| Screening Area | Rationale | Potential Target Pathways |

|---|---|---|

| Herbicidal | Presence of the 3,4-dichloroaniline toxophore. | Photosystem II inhibition, pigment synthesis, amino acid biosynthesis. |

| Fungicidal | Chlorinated phenyl groups are common in fungicides. | Cell membrane disruption, ergosterol (B1671047) biosynthesis, respiratory inhibition. |

| Anticonvulsant | Structural relation to phenylglycine-based glutamate receptor modulators. nih.gov | AMPA/NMDA receptor antagonism, mGluR agonism/antagonism. |

| Antimicrobial | N-substituted glycines can exhibit antimicrobial properties. acs.org | Cell wall synthesis, DNA/RNA replication, protein synthesis. |

Emerging Research Questions in Environmental and Human Health Impact Assessment

Should this compound be considered for any large-scale application, a thorough assessment of its environmental fate and potential health impacts is imperative. The presence of a dichlorinated aromatic ring raises concerns about persistence and toxicity, as seen with related compounds like 3,4-dichloroaniline (3,4-DCA). mdpi.comresearchgate.net

Key research questions that must be addressed include:

Persistence and Degradation: How readily does this compound biodegrade in soil and aquatic environments? Do microorganisms exist that can cleave the N-C bond or dechlorinate the aromatic ring? nih.gov What are its primary metabolites, and are they more or less toxic than the parent compound?

Bioaccumulation: What is the compound's octanol-water partition coefficient (LogP)? Does it have the potential to bioaccumulate in fatty tissues of organisms and biomagnify up the food chain, a known issue for organochlorine compounds? wikipedia.org

Ecotoxicity: What are the acute and chronic toxicity levels for representative aquatic organisms (e.g., algae, daphnia, fish) and soil organisms (e.g., earthworms, soil microbes)?

Human Health Impact: What are the primary routes of human exposure and the mechanisms of toxicity in mammalian systems? Initial studies should focus on cytotoxicity, genotoxicity, and the potential for endocrine disruption, which are known hazards for some chlorinated aromatic compounds. mdpi.com